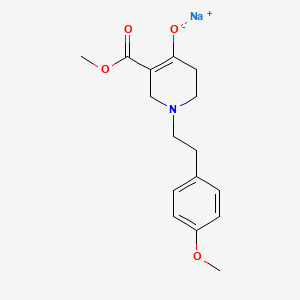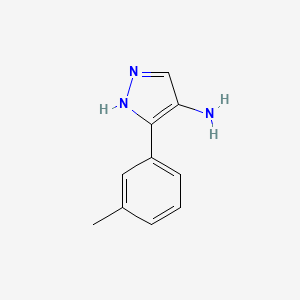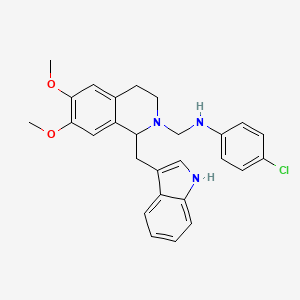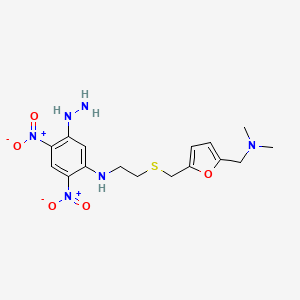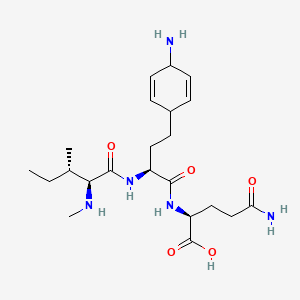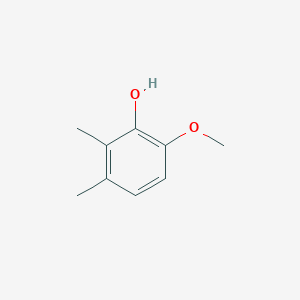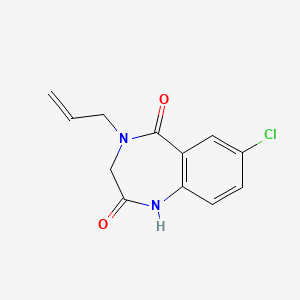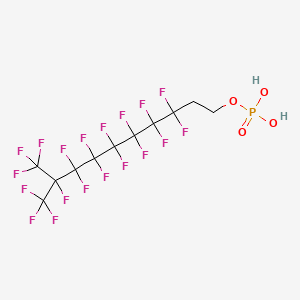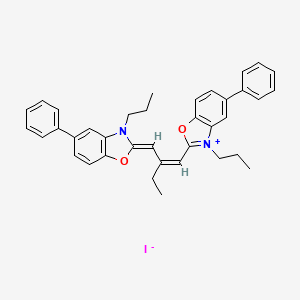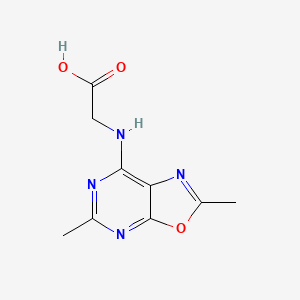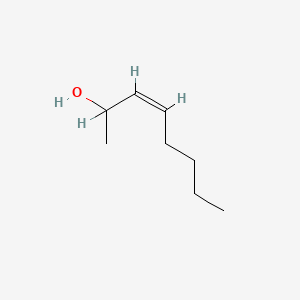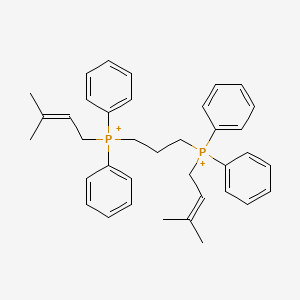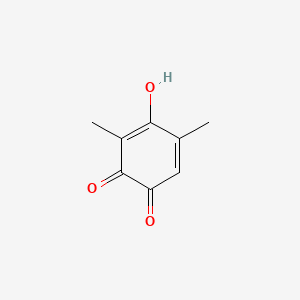
Glyzarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyzarin, also known as glycerin or glycerol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. This compound is widely used in pharmaceutical formulations, food products, and various industrial applications due to its hygroscopic and lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyzarin can be synthesized through several methods, including:
Hydrolysis of Fats and Oils: This is the most common method where triglycerides from animal fats or vegetable oils are hydrolyzed to produce this compound and fatty acids.
Saponification: This involves the reaction of triglycerides with sodium hydroxide to produce this compound and soap.
Transesterification: This process involves the reaction of triglycerides with methanol or ethanol in the presence of a catalyst to produce this compound and biodiesel.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of triglycerides using high-pressure steam. The crude this compound obtained is then purified through distillation and ion-exchange processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Glyzarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glyceraldehyde and dihydroxyacetone.
Reduction: It can be reduced to form propylene glycol.
Substitution: this compound can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products:
Oxidation: Glyceraldehyde, dihydroxyacetone.
Reduction: Propylene glycol.
Substitution: Various esters and ethers.
Scientific Research Applications
Glyzarin has a wide range of applications in scientific research, including:
Mechanism of Action
Glyzarin exerts its effects through several mechanisms:
Osmotic Dehydrating Agent: It increases osmotic pressure, drawing water into the colon and stimulating evacuation.
Lubricant: It reduces friction and provides lubrication in various applications.
Humectant: It attracts and retains moisture, making it useful in cosmetic and pharmaceutical formulations.
Comparison with Similar Compounds
Ethylene Glycol: Similar in structure but toxic and primarily used in antifreeze.
Propylene Glycol: Non-toxic and used in food, pharmaceuticals, and cosmetics.
Uniqueness of Glyzarin: this compound is unique due to its non-toxic nature, versatility, and wide range of applications. Unlike ethylene glycol, it is safe for use in food and pharmaceutical products. Compared to propylene glycol, this compound has a higher viscosity and better hygroscopic properties, making it more effective as a humectant and lubricant .
Properties
CAS No. |
62820-28-4 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-10(19)15-14(20)9-8-13-17(21)16(11(2)22-18(13)15)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI Key |
KTCOGEGNUCOCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)C(=O)C)C3=CC=CC=C3 |
melting_point |
207 - 208 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


